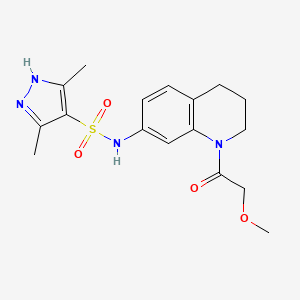

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide-based compound featuring a tetrahydroquinoline scaffold fused with a pyrazole ring. The molecule incorporates a 2-methoxyacetyl group at the 1-position of the tetrahydroquinoline moiety and dimethyl substituents at the 3- and 5-positions of the pyrazole. The tetrahydroquinoline core may enhance lipophilicity and membrane permeability, while the pyrazole sulfonamide group could facilitate hydrogen bonding and electrostatic interactions in binding pockets .

Propriétés

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-11-17(12(2)19-18-11)26(23,24)20-14-7-6-13-5-4-8-21(15(13)9-14)16(22)10-25-3/h6-7,9,20H,4-5,8,10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMXGJGUEZXGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the N-acylation of amides through internal nucleophilic catalysis, which provides a facile and environmentally friendly route to form imide scaffolds . The reaction conditions often involve the use of acyl chlorides, such as methoxyacetyl chloride, under mild conditions with a weak base like N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with other sulfonamide derivatives, particularly those featuring heterocyclic systems. Below is a comparative analysis:

Key Observations :

- The target compound’s tetrahydroquinoline-pyrazole hybrid distinguishes it from classical sulfonamides like sulfamethoxazole, which rely on pyrimidine or benzene cores. This may confer unique selectivity in biological targets.

Physicochemical and Pharmacokinetic Properties

The methoxyacetyl group in the target compound may improve aqueous solubility compared to Celecoxib, which has a trifluoromethyl group increasing hydrophobicity.

Activité Biologique

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Component | Molecular Formula | Molecular Weight |

|---|---|---|

| N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | C19H22N4O4S | 398.46 g/mol |

This hybrid structure combines elements from both the tetrahydroquinoline and pyrazole moieties, which are known for their diverse pharmacological properties.

Synthesis

The synthesis typically involves multi-step organic reactions. A common route includes:

- Acylation : Reacting 2-methoxyacetic acid with appropriate reagents to form 2-methoxyacetyl chloride.

- Formation of Tetrahydroquinoline Intermediate : The intermediate reacts with 1,2,3,4-tetrahydroquinoline in the presence of a base.

- Sulfonation : The final step involves sulfonation with sulfonyl chloride to yield the target compound.

Antiproliferative and Anticancer Properties

Research indicates that this compound exhibits promising antiproliferative activity against various cancer cell lines. For instance, in vitro studies have demonstrated its effectiveness against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) values suggest significant cytotoxic effects without substantial toxicity to normal cells .

The biological effects of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide are primarily mediated through:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could modulate dopaminergic and adrenergic signaling pathways.

- Calcium Channel Modulation : Similar to other dihydropyridine derivatives, it may affect calcium channels influencing cellular excitability.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anti-inflammatory Activity : In a study examining several pyrazole derivatives, this compound showed significant inhibition of pro-inflammatory cytokines in vitro.

- Antibacterial and Antifungal Effects : Preliminary tests indicated that the compound possesses antibacterial properties against Gram-positive bacteria and antifungal activity against common pathogens.

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparison with structurally similar compounds is useful:

| Compound | Main Activity | Notes |

|---|---|---|

| N-(1-Acetyl)-1,2,3,4-tetrahydroquinolin-7-yl-methanesulfonamide | Anticancer | Lacks methoxy group which may enhance selectivity |

| 3-Methylpyrazole-4-sulfonamide | Antimicrobial | Shows broader spectrum but less specificity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.